molecular formula C11H9NO6 B2403979 methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate CAS No. 1104461-74-6

methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate

Cat. No.: B2403979
CAS No.: 1104461-74-6
M. Wt: 251.194
InChI Key: LQMGFOZCJPSYBM-VOTSOKGWSA-N
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Description

methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate is an organic compound that features both ester and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate typically involves the esterification of 4-nitrobenzoic acid with (E)-3-methoxy-3-oxoprop-1-enyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound can be optimized using continuous flow systems. These systems allow for precise control over reaction conditions, leading to higher yields and selectivity. For example, the use of a continuous flow system for the esterification of 4-nitrobenzoic acid has been shown to achieve high conversion rates and selectivity .

Chemical Reactions Analysis

Types of Reactions

methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium hydroxide (NaOH) and water for hydrolysis.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 4-amino benzoate derivatives.

    Reduction: 4-nitrobenzoic acid and (E)-3-methoxy-3-oxoprop-1-enyl alcohol.

    Substitution: Various substituted benzoate derivatives depending on the nucleophile used.

Scientific Research Applications

methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active components, which can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-nitrobenzoate: Similar structure but with an ethyl ester group instead of the (E)-3-methoxy-3-oxoprop-1-enyl group.

    Methyl 4-nitrobenzoate: Similar structure but with a methyl ester group.

    4-nitrobenzyl alcohol: Contains a nitro group and a benzyl alcohol group.

Uniqueness

methyl (2E)-3-[(E)-4-nitrobenzoyloxy]prop-2-enoate is unique due to the presence of the (E)-3-methoxy-3-oxoprop-1-enyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This unique structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[(E)-3-methoxy-3-oxoprop-1-enyl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO6/c1-17-10(13)6-7-18-11(14)8-2-4-9(5-3-8)12(15)16/h2-7H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMGFOZCJPSYBM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=COC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/OC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Nitrobenzoic acid (10 g, 59.8 mmol) and methyl propargylate (5.5 g, 65.8 mmol) were dissolved in acetonitrile (100 ml), N-methylmorpholine (3 g, 30 mmol) was added, and the mixture was stirred overnight at 40° C. The reaction mixture was concentrated under reduced pressure, and the residue was washed with ether to give the title compound (12.6 g, 50.2 mmol, 83.9%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Yield
83.9%

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